N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide
Overview
Description
N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide is a chemical compound with the molecular formula C16H15ClN2O5 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Etherification: The formation of an ether linkage by reacting a phenol derivative with an alkylating agent such as dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond, usually by reacting the substituted benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide
- **N-[5-chloro-2-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide
Uniqueness
N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-23-8-9-24-15-7-6-11(17)10-13(15)18-16(20)12-4-2-3-5-14(12)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDXSXHUGTIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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